molecular formula C17H24N2O2 B11837240 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane

1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B11837240
M. Wt: 288.4 g/mol
InChI Key: VFWSLZMIAPYHQJ-UHFFFAOYSA-N
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Description

1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane is a heterocyclic compound with the molecular formula C17H24N2O2. It is characterized by a spirocyclic structure, which includes a diazaspiroheptane core. This compound is often used as a building block in organic synthesis and pharmaceutical research due to its unique structural features .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane can be synthesized through various methods. One common approach involves the reaction of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with benzyl bromide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce various benzyl derivatives .

Scientific Research Applications

Structural Characteristics and Synthesis

1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane features a spirocyclic structure that provides conformational rigidity, which is beneficial for drug design. The synthesis of this compound typically involves multi-step procedures, including reductive amination and cyclization reactions. For example, the synthesis can begin from readily available aldehydes or ketones, followed by the introduction of the diazaspiro core through a series of reactions that may include Pd C-N cross-coupling methods .

Bioisosteric Replacement

The compound serves as a bioisostere for piperazine, a common motif in many pharmaceuticals. Research has demonstrated that substituting piperazine with 2,6-diazaspiro[3.3]heptane can enhance selectivity and reduce off-target effects in drug candidates. For instance, the replacement in olaparib (a PARP inhibitor) resulted in improved target selectivity while minimizing cytotoxicity in human cell cultures .

Enhanced Pharmacokinetic Properties

The incorporation of this compound into drug scaffolds has shown to improve solubility and stability. The rigid structure allows for better spatial arrangement of functional groups, which can be critical for receptor binding and activity . Furthermore, the compound's ability to undergo selective deprotection methods (e.g., using TFA or HCl) makes it versatile for further modifications in drug synthesis .

Development of Novel PARP Inhibitors

A study explored the development of new PARP inhibitors by integrating the diazaspiro structure into existing frameworks. The results indicated that compounds containing this scaffold exhibited significant inhibition of PARP-1 enzymatic activity with reduced side effects compared to traditional piperazine derivatives .

CompoundIC50 (nM)Remarks
Original Piperazine Derivative551.6High off-target effects
This compound452.8Improved selectivity

Exploration of Structure-Activity Relationships (SAR)

Another research effort focused on the SAR of various diazaspiro compounds, revealing that modifications at specific positions on the spirocycle could lead to enhanced biological activity against specific targets. The rigidity provided by the spiro structure was noted as advantageous for maintaining active conformations necessary for receptor interactions .

Mechanism of Action

The mechanism of action of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Boc-2,6-diazaspiro[3.3]heptane: Lacks the benzyl group, making it less hydrophobic.

    1-Boc-6-oxa-2,6-diazaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic ring, altering its electronic properties.

    tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate: Features a ketone group, which affects its reactivity.

Uniqueness: 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane is unique due to its benzyl substituent, which enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets. This structural feature distinguishes it from other spirocyclic compounds and contributes to its versatility in research and industrial applications .

Biological Activity

1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits biological activity primarily through its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are known to play significant roles in various physiological processes including vasodilation and inflammation modulation. Inhibition of sEH leads to increased levels of EETs, thereby enhancing their beneficial effects on cardiovascular health and reducing inflammation .

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Cardiovascular Diseases : By inhibiting sEH, this compound may help manage hypertension and other cardiovascular conditions through enhanced vasodilation mediated by EETs .
  • Cancer : Research indicates that modifications of diazaspiro compounds can lead to reduced off-target effects and improved selectivity in cancer treatments. The incorporation of the diazaspiro structure has been linked to enhanced target selectivity in drug design, particularly in poly(ADP-ribose) polymerase (PARP) inhibitors .
  • Neurological Disorders : The modulation of EET levels may also have implications for neurological diseases where inflammation plays a key role. Increased EET levels could potentially protect against neuroinflammation and related damage .

Research Findings

Recent studies have highlighted the biological activity and potential applications of this compound:

Table 1: Summary of Biological Activities

StudyCompoundActivityIC50 (nM)Comments
This compoundPARP Inhibition551.6Reduced affinity compared to piperazine analogues
Various diazaspiro compoundssEH InhibitionNot specifiedEnhanced vasodilation effects observed
2,6-Diazaspiro[3.3]heptane derivativesRBP4 Antagonism452.8Significant reduction in plasma RBP4 levels

Case Studies

  • PARP Inhibitors : A study demonstrated that replacing the piperazine ring with a diazaspiro core significantly altered the binding affinity for PARP enzymes, suggesting a strategic advantage in drug design for cancer therapies. The compound exhibited an IC50 value indicating a marked reduction in activity compared to traditional scaffolds .
  • Vascular Studies : In vivo studies have shown that compounds similar to this compound can effectively lower blood pressure in hypertensive models by promoting vasodilation through sEH inhibition, highlighting their potential as therapeutic agents for cardiovascular diseases .

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

tert-butyl 2-benzyl-2,6-diazaspiro[3.3]heptane-7-carboxylate

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)14-17(10-18-14)11-19(12-17)9-13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3

InChI Key

VFWSLZMIAPYHQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1C2(CN1)CN(C2)CC3=CC=CC=C3

Origin of Product

United States

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